Bathophenanthroline disulfonic acid

Catalog No.
S565814
CAS No.
28061-20-3
M.F
C24H16N2O6S2
M. Wt
492.5 g/mol
Availability
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Bathophenanthroline disulfonic acid

CAS Number

28061-20-3

Product Name

Bathophenanthroline disulfonic acid

IUPAC Name

diphenyl 1,10-phenanthroline-4,7-disulfonate

Molecular Formula

C24H16N2O6S2

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C24H16N2O6S2/c27-33(28,31-17-7-3-1-4-8-17)21-13-15-25-23-19(21)11-12-20-22(14-16-26-24(20)23)34(29,30)32-18-9-5-2-6-10-18/h1-16H

InChI Key

STWJKLMRMTWJEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)S(=O)(=O)OC5=CC=CC=C5

Synonyms

bathophenanthroline disulfonate, bathophenanthroline disulfonic acid, bathophenanthroline disulfonic acid, disodium salt

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)S(=O)(=O)OC5=CC=CC=C5

Bathophenanthroline disulfonic acid is a water-soluble compound characterized by its ability to form stable complexes with metal ions, particularly iron. Its chemical formula is C24H16N2O6S2C_{24}H_{16}N_{2}O_{6}S_{2}, and it is often encountered in its disodium salt form, which enhances its solubility in aqueous environments. The compound appears as a white to pale bright red or pale brown powder and is primarily used in analytical chemistry for detecting metal ions due to its strong chelating properties. The pKa values of Bathophenanthroline disulfonic acid are 2.83 and 5.20, indicating its acidic nature and the presence of sulfonic acid groups that contribute to its solubility in water .

, particularly those involving metal ions. It forms colored complexes with ferrous ions (Fe2+^{2+}), which can be quantitatively analyzed using spectrophotometry. The detection range for iron(II) using this compound is approximately 0.25 to 4 parts per million at a wavelength of 535 nm, with a molar absorptivity of 2.24×1042.24\times 10^{4} L·mol1^{-1}·cm1^{-1} . Additionally, the compound can also form complexes with copper(I) ions, with a maximum absorbance at 483 nm .

The biological activity of Bathophenanthroline disulfonic acid primarily relates to its role as a chelating agent. It has been studied for its potential effects on biological systems, particularly in the context of metal ion interactions that can influence various biochemical pathways. Its ability to bind to metal ions can affect their bioavailability and toxicity, making it relevant in studies concerning heavy metal contamination and detoxification processes in biological systems .

Bathophenanthroline disulfonic acid can be synthesized through several methods, typically involving the sulfonation of bathophenanthroline. One common approach includes:

  • Sulfonation: Bathophenanthroline is treated with concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups onto the phenanthroline structure.
  • Neutralization: The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt, enhancing its solubility.
  • Purification: The product may undergo crystallization or other purification techniques to isolate the desired compound .

Bathophenanthroline disulfonic acid finds extensive applications in various fields:

  • Analytical Chemistry: It is widely used as a colorimetric reagent for detecting iron in aqueous samples without the need for solvent extraction.
  • Environmental Monitoring: The compound helps assess the levels of iron and other metals in environmental samples, including water bodies.
  • Catalysis: It serves as a precursor for synthesizing other complex compounds, such as anionic Europium(III) complexes and palladium complexes used in catalytic reactions .
  • Biological Research: Its chelating properties make it useful in studies involving metal ion interactions within biological systems.

Studies on Bathophenanthroline disulfonic acid often focus on its interaction with various metal ions. These interactions are crucial for understanding how this compound can be utilized in analytical methods and its implications for environmental and biological systems:

  • Metal Ion Binding: The compound effectively binds to ferrous and cuprous ions, facilitating their detection.
  • Impact on Biological Systems: Research indicates that the binding of heavy metals by this compound can influence their toxicity and bioavailability, which is significant for environmental health assessments .

Several compounds share similar properties with Bathophenanthroline disulfonic acid, particularly in their ability to chelate metal ions:

Compound NameChemical FormulaUnique Features
BathophenanthrolineC24_{24}H18_{18}N2_{2}Parent compound; forms complexes but less soluble than disulfonic acid
PhenanthrolineC12_{12}H8_{8}N2_{2}Simpler structure; used in similar applications but less effective as a chelator
1,10-PhenanthrolineC12_{12}H8_{8}N2_{2}Known for strong binding to transition metals but lacks sulfonic groups
Dithiocarbamate derivatives

XLogP3

4.7

Related CAS

52746-49-3 (di-hydrochloride salt)

Other CAS

28061-20-3

Wikipedia

Bathophenanthroline disulfonic acid

Dates

Modify: 2023-07-20

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